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Abstract
Feglymycin, a linear 13-mer peptide isolated from Streptomyces sp., has emerged as a

molecule of significant interest in the scientific community due to its dual biological activities. It

exhibits potent anti-HIV activity and notable antibacterial efficacy, particularly against

methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth

overview of the biological activities of feglymycin and its derivatives, presenting key

quantitative data, detailed experimental methodologies, and a visual representation of its

mechanisms of action. This document is intended to serve as a comprehensive resource for

researchers and professionals involved in drug discovery and development.

Introduction
Feglymycin is a non-ribosomally synthesized peptide characterized by a high content of

unusual nonproteinogenic amino acids, specifically 3-hydroxyphenylglycine and 3,5-

dihydroxyphenylglycine residues.[1] Its unique structure is responsible for its distinct biological

functions. The primary antiviral activity of feglymycin is directed against the Human

Immunodeficiency Virus (HIV), where it acts as an entry inhibitor.[2][3] Concurrently, its

antibacterial properties are attributed to the disruption of bacterial cell wall synthesis.[4] The

exploration of feglymycin derivatives, particularly through alanine scanning, has provided

valuable insights into the structure-activity relationships (SAR) that govern its biological effects.

[2]
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Quantitative Biological Activity Data
The biological potency of feglymycin and its derivatives has been quantified through various in

vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for anti-

HIV activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anti-HIV Activity of Feglymycin and Alanine-Scan Derivatives

Compound Target Assay Cell Line IC50 (µM)

Feglymycin HIV-1 replication MT-4 lower µM range[2]

[L-Ala13]-Feglymycin HIV-1 replication MT-4 > 10 µM (Inactive)[2]

Note: Specific IC50 values for other alanine-scan derivatives against HIV are not readily

available in the public domain.

Table 2: Antibacterial Activity of Feglymycin and Alanine-Scan Derivatives against

Staphylococcus aureus

Compound Target Enzyme MIC (µM)

Feglymycin S. aureus growth
Potent (specific value not

consistently reported)[3]

Feglymycin MurA (S. aureus) IC50 = 3.5

Feglymycin MurC (S. aureus) IC50 = 1.0

Feglymycin MurA (E. coli) IC50 = 3.4

Feglymycin MurC (E. coli) IC50 = 0.3

Note: While described as potent, a specific MIC value for the parent feglymycin against S.

aureus is not consistently cited across reviewed literature.

Mechanisms of Action
Anti-HIV Activity: Inhibition of Viral Entry
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Feglymycin's anti-HIV mechanism is centered on the inhibition of viral entry into the host cell.

It directly targets the HIV envelope glycoprotein gp120, a critical component for the virus's

attachment to the host cell's CD4 receptor.[2] By binding to gp120, feglymycin effectively

blocks the interaction between the virus and the CD4 receptor, thereby preventing the initial

step of HIV infection.[2] Alanine-scan analysis has revealed that the L-aspartic acid residue at

position 13 of the feglymycin peptide is crucial for this anti-HIV activity.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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